1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is an organic compound with the molecular formula CHClNO. It is a derivative of propanol and features a tert-butylamino group along with a chlorine atom. This compound is classified as an amino alcohol and is primarily recognized for its applications in medicinal chemistry, organic synthesis, and biological studies. The compound is also known by its Chemical Abstracts Service (CAS) number 41052-94-2, and its molecular weight is approximately 202.12 g/mol .
The synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride typically involves a two-step process:
These reactions are optimized in industrial settings to enhance yield and purity, often employing specific conditions tailored for large-scale production .
The synthetic route can be summarized as follows:
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The primary mechanism of action for 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride involves its role as a nonselective inhibitor of the dopamine transporter and norepinephrine transporter. By inhibiting these transporters, the compound affects neurotransmitter reuptake, which plays a significant role in mood regulation, reward pathways, and addiction mechanisms.
The inhibition of dopamine and norepinephrine reuptake leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects on mood and behavior .
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is typically stored at ambient temperatures. Its physical properties include:
Key chemical properties include:
These properties make it suitable for various chemical applications in both laboratory and industrial settings .
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride has several important applications in scientific research:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a valuable substance in chemical sciences.
Tertiary amine-alcohol hydrochlorides emerged as critical synthons during the mid-20th century expansion of cardiovascular therapeutics, particularly within the β-adrenergic antagonist (beta-blocker) class. The prototypical compound 1-(tert-butylamino)-3-chloropropan-2-ol hydrochloride (CAS 41052-94-2) epitomizes this evolution. Its development stemmed from systematic modifications of the β-amino alcohol scaffold, where early beta-blockers like pronethalol exhibited limitations in receptor selectivity and metabolic stability. Researchers at Imperial Chemical Industries (ICI) pioneered structural optimization by introducing bulky tert-butyl substituents to the amino group, which minimized undesired partial agonist activity while enhancing β1-adrenergic specificity [2].
The hydrochloride salt form became industrially favored due to its enhanced crystallinity, stability under ambient storage (validated by supplier specifications recommending inert atmosphere storage at room temperature [1] [4]), and predictable solubility in polar solvents—essential for large-scale pharmaceutical manufacturing. This compound’s significance is further evidenced by its role as a key intermediate in blockbuster drugs such as propranolol (non-selective beta-blocker) and metoprolol (cardioselective agent), with synthesis protocols first established in the 1960s [2] [5]. Contemporary applications extend beyond cardiovascular agents; patent WO2019099926A1 identifies derivatives as intermediates in kinase-targeted degraders for inflammatory diseases [8], underscoring ongoing relevance.
Table 1: Evolution of Key β-Amino Alcohol Hydrochloride Intermediates
Compound | Structural Feature | Therapeutic Target | Era |
---|---|---|---|
Dichloroisoproterenol | Catechol ring | Non-selective beta-blocker | 1950s |
Pronethalol | Naphthalene ether | Prototype beta-antagonist | 1960s |
1-(tert-Butylamino)-3-chloropropan-2-ol HCl | tert-Butylamino/chlorohydrin | Multi-target beta-blocker precursor | 1960s-present |
Arotinolol intermediates | Thioaryl substituents | Alpha/beta dual antagonists | 2000s |
The molecular architecture of 1-(tert-butylamino)-3-chloropropan-2-ol hydrochloride (C7H17Cl2NO, MW 202.12 g/mol [3]) exemplifies strategic pharmacophore design. Three regions confer distinctive bioactivity and synthetic utility:
Table 2: Molecular Features Governing Bioactivity
Structural Element | Physicochemical Property | Biological Consequence |
---|---|---|
−CH2Cl group | σp = +0.97 (Hammett) | Electrophilicity enables nucleophilic coupling to aromatic systems |
tert-Butylamino group | Taft Es = −1.54 | Blocks metabolism at nitrogen; enforces β1-selectivity |
β-Hydroxy group | log P = −0.85 [4] | H-bond donation to Ser165 in β-receptor binding pocket |
HCl salt | mp 164–166°C [3] | Ensures stability and bioavailability via salt disproportionation |
Synthetic routes exploit these features: The industrial-scale reaction of epichlorohydrin with tert-butylamine (1:1.2 molar ratio) in isopropanol at 60°C yields the free base, followed by HCl salt crystallization (>97% purity [1] [3]). Patent CN112300149A demonstrates this intermediate’s coupling with 2-arylthioimidazoles to yield arotinolol—a dual α/β-antagonist—confirming scaffold versatility [5]. Recent applications include neurological agents where the chlorohydrin’s reactivity enables blood-brain barrier penetration , validating the enduring utility of this pharmacophore.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7